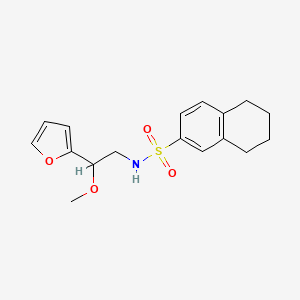

N-(2-(furan-2-yl)-2-methoxyethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

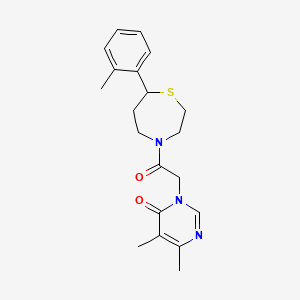

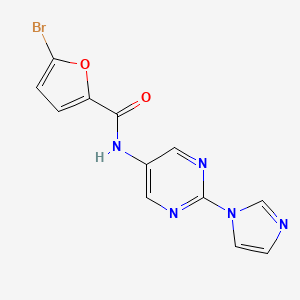

“N-(2-(furan-2-yl)-2-methoxyethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide” is a complex organic compound. It contains a furan ring, which is a heterocyclic compound with a 5-membered aromatic ring with four carbon atoms and one oxygen . The compound also has a tetrahydronaphthalene group, which is a polycyclic compound consisting of two fused benzene rings .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy . These techniques can provide information about the types of bonds and functional groups present in the molecule .

Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the presence of the furan ring and the sulfonamide group. Furan rings are aromatic and can participate in electrophilic aromatic substitution reactions . Sulfonamides are typically stable but can participate in reactions under certain conditions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its molecular structure. For example, the presence of the polar sulfonamide group could impact its solubility in water .

Scientific Research Applications

Antimicrobial and QSAR Study

Researchers have synthesized new tetrahydronaphthalene-sulfonamide derivatives, demonstrating potent antimicrobial agents against a panel of Gram-positive, Gram-negative bacterial strains, and Candida Albicans. One study presented an innovative and efficient method for preparing these compounds, which showed marked safety towards human normal cells. Additionally, a QSAR study was compatible with the antimicrobial results, indicating the potential of these derivatives in antimicrobial applications (Mohamed et al., 2021).

Rhodium-Catalyzed C-C Bond Activation

Another significant application involves the rhodium-catalyzed, substrate-controlled selective C-C bond activation of benzyl sulfonamide/alcohol-tethered alkylidenecyclopropanes. This process yields common organic structural units such as benzo[c]azepine/oxepines and dihydronaphthalen-1-amines, showcasing the compound's utility in constructing complex organic molecules (Chen et al., 2016).

Carbonic Anhydrase Inhibitory Properties

Research into novel sulfonamide derivatives of aminoindanes and aminotetralins, including structures similar to the queried compound, has shown their effectiveness as inhibitors of human carbonic anhydrase isozymes hCA I and hCA II. These findings are crucial for developing new therapeutic agents targeting various diseases (Akbaba et al., 2014).

Herbicidal Activity

Optically active derivatives of N-(2-Pyridyloxiran-2-ylmethyl) benzenesulfonamide, including the compound of interest, have been synthesized and tested for their herbicidal activity. The research found that the (S)-isomers were the active forms, providing insight into the stereochemical structure-activity relationship and the potential for developing new herbicides (Hosokawa et al., 2001).

Mechanism of Action

Future Directions

properties

IUPAC Name |

N-[2-(furan-2-yl)-2-methoxyethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO4S/c1-21-17(16-7-4-10-22-16)12-18-23(19,20)15-9-8-13-5-2-3-6-14(13)11-15/h4,7-11,17-18H,2-3,5-6,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHZXTJQRLGGHBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNS(=O)(=O)C1=CC2=C(CCCC2)C=C1)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-Hydroxypropyl)-4,7-dimethyl-6-(3-methylphenyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2876340.png)

![3-(1H-benzo[d]imidazol-2-yl)-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide](/img/structure/B2876342.png)

![3-(Bromomethyl)-3-methyl-6-oxabicyclo[3.1.0]hexane](/img/structure/B2876354.png)

![3-[(3,5-dimethylphenyl)sulfonyl]-6-fluoro-1-methyl-7-piperidin-1-ylquinolin-4(1H)-one](/img/structure/B2876356.png)

![1-(4-(Benzo[d]oxazol-2-yl)piperidin-1-yl)-2-((5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone](/img/structure/B2876358.png)

![9-cyclohexyl-3-isobutyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2876360.png)

![2-[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]propanoic acid](/img/structure/B2876361.png)

![1-(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-tosylethanone](/img/structure/B2876362.png)